2,4-Difluorophenyl {[5-(8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether
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Overview
Description
2,4-Difluorophenyl {[5-(8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of the Dimroth rearrangement, which is a well-known reaction for the synthesis of condensed pyrimidines . This rearrangement involves the isomerization of heterocycles through the relocation of heteroatoms within the rings, facilitated by acids, bases, or heat .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and environmentally benign solvents to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluorophenyl {[5-(8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2,4-Difluorophenyl {[5-(8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4-Difluorophenyl {[5-(8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to the active site and preventing the phosphorylation of target proteins . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activity as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:
Uniqueness
2,4-Difluorophenyl {[5-(8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether is unique due to its combination of a difluorophenyl group with a thienotriazolopyrimidine core, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 with high potency and selectivity makes it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C20H14F2N4O2S |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
4-[5-[(2,4-difluorophenoxy)methyl]furan-2-yl]-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H14F2N4O2S/c1-10-11(2)29-20-17(10)19-24-18(25-26(19)9-23-20)16-6-4-13(28-16)8-27-15-5-3-12(21)7-14(15)22/h3-7,9H,8H2,1-2H3 |
InChI Key |
BLNWMUKKDTTYOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=C(C=C(C=C5)F)F)C |
Origin of Product |
United States |
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